![molecular formula C8H18N2O B1416219 2-[Methyl(piperidin-4-yl)amino]ethanol CAS No. 864710-80-5](/img/structure/B1416219.png)
2-[Methyl(piperidin-4-yl)amino]ethanol
Overview
Description
2-[Methyl(piperidin-4-yl)amino]ethanol (C₈H₁₈N₂O, molecular weight 158.24 g/mol) is a secondary amine derivative featuring a piperidine ring substituted with a methyl group and an ethanolamine side chain . Its structure combines the six-membered piperidine ring (with one nitrogen atom) and a hydroxyl-containing ethanol moiety, making it a versatile intermediate in pharmaceutical and chemical synthesis. The compound is often utilized as a hydrochloride salt (2HCl) to enhance solubility and stability . Key properties include a polar surface area (PSA) of 35.5 Ų, indicative of moderate hydrogen-bonding capacity, and a molecular formula optimized for crossing biological membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(piperidin-4-yl)amino]ethanol typically involves the reaction of piperidine derivatives with methylating agents and subsequent functionalization. One common method is the reaction of piperidine with methylamine and ethylene oxide under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst, such as a strong base, to facilitate the formation of the ethanolamine derivative.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(piperidin-4-yl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Acetylcholinesterase Inhibitors
One of the significant applications of 2-[Methyl(piperidin-4-yl)amino]ethanol is as a precursor or structural component in the synthesis of acetylcholinesterase inhibitors. These inhibitors play a crucial role in treating neurodegenerative diseases such as Alzheimer's disease by increasing acetylcholine levels in the brain, thereby enhancing cognitive function. Research indicates that derivatives of this compound can exhibit potent inhibitory effects on acetylcholinesterase, making them candidates for further development in Alzheimer's therapeutics .
Neuroprotective Agents
Studies have shown that compounds with piperidine moieties, including this compound, can offer neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. Such properties make them potential candidates for treating various neurodegenerative disorders .
Synthesis of Pharmaceutical Compounds
Hybrid Molecule Development
The compound has been utilized in the synthesis of hybrid molecules that combine multiple pharmacological activities. For instance, researchers have explored creating hybrid structures that not only inhibit acetylcholinesterase but also possess antioxidant properties, which could provide a dual therapeutic effect against neurodegenerative diseases .
Case Study: Synthesis and Evaluation
A notable case study involved synthesizing new derivatives from this compound to evaluate their biological activity. The study reported several synthesized compounds showing promising results in inhibiting acetylcholinesterase activity and exhibiting lower toxicity profiles compared to existing drugs . The synthesis process typically involves coupling reactions with various electrophiles and subsequent purification to yield the target compounds.
- In vivo Studies : Conduct comprehensive animal studies to evaluate the pharmacokinetics and pharmacodynamics of synthesized derivatives.
- Toxicology Assessments : Investigate the safety profiles of these compounds through rigorous toxicological evaluations.
- Clinical Trials : Initiate early-phase clinical trials to assess efficacy in human subjects suffering from cognitive impairments.
Mechanism of Action
The mechanism of action of 2-[Methyl(piperidin-4-yl)amino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine and Piperazine Derivatives
a. 2-[Isopropyl-(1-methyl-piperidin-4-ylmethyl)-amino]-ethanol
- Structure : Differs by an isopropyl substituent and an additional methyl group on the piperidine ring.
- Properties : Increased lipophilicity due to the bulky isopropyl group, which may enhance blood-brain barrier penetration compared to the target compound. However, this substitution could reduce water solubility .
b. 2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol
- Structure: Contains a piperazine ring (two nitrogen atoms) and an iminomethylphenol group.
- Properties: The piperazine moiety introduces additional hydrogen-bonding sites, improving solubility in polar solvents. The iminomethyl group enables Schiff base formation, useful in coordination chemistry .
- Synthesis : Prepared via solvent-free condensation, contrasting with the target compound’s likely alkylation-based synthesis .
Pyridine-Based Analogues
a. (2-Aminopyridin-4-yl)-methanol
- Structure: Pyridine ring with an amino and hydroxymethyl group.
- Properties : Aromatic pyridine enhances electron-withdrawing effects, altering reactivity in electrophilic substitution reactions. Reduced basicity compared to piperidine derivatives due to aromatic nitrogen .
- Applications : Primarily used in agrochemicals and dyes, diverging from the pharmacological focus of piperidine derivatives .
b. Methyl 2-[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]propenoate
- Structure: Pyridinyl-ethenyl group with cyano and ester functionalities.
- Properties : The conjugated system increases UV absorption, making it suitable for spectroscopic studies. Less flexible than the target compound due to rigid ethenyl linkages .
Ethanolamine Derivatives
a. 2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol hydrochloride
- Structure: Sulfone-containing thienyl ring attached to ethanolamine.
- Properties : The sulfone group enhances polarity and metabolic stability but may reduce membrane permeability. Hydrochloride salt form improves aqueous solubility, similar to the target compound .
- Applications : Investigated for antiviral or anti-inflammatory activity due to sulfone’s electron-deficient nature .
b. Methyl 2-((tert-butoxycarbonyl)amino)-2-(piperidin-4-yl)acetate
- Structure: Incorporates a Boc-protected amino group and ester functionality.
- Properties : The Boc group masks reactivity, making it a precursor in peptide synthesis. Higher molecular weight (272.34 g/mol) and boiling point (386°C) compared to the target compound .
Tabulated Comparison of Key Compounds
Biological Activity
2-[Methyl(piperidin-4-yl)amino]ethanol, also known as 2-(1-Methyl-piperidin-4-ylamino)-ethanol, is a compound with significant biological activity, particularly in pharmacological applications. Its molecular formula is C₈H₁₈N₂O, and it features a piperidine ring, a common structural motif in many biologically active molecules. This article explores the compound's biological activities, synthesis methods, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's structure includes a piperidine ring that contributes to its biological interactions. The presence of a primary amine functional group allows for various chemical modifications and interactions with biomolecules, influencing enzymatic reactions and cellular functions.
Pharmacological Contexts
- Anticonvulsant Properties : Research indicates that this compound may exhibit anticonvulsant activities. Studies have shown its potential to interact with neurotransmitter systems involved in seizure activity, making it a candidate for further exploration in epilepsy treatments.
- Enzyme Interaction : The compound has been studied for its ability to modulate the activity of various enzymes involved in metabolic pathways. For instance, it can either inhibit or activate specific enzymes, thereby influencing cellular processes such as signaling pathways and gene expression.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of the compound may possess antibacterial properties against various strains of bacteria. For example, certain piperidine derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from 4-acetyl-piperidine derivatives. The general synthetic route includes:
- Alkylation : The reaction begins with alkylation steps to introduce the methyl group onto the piperidine ring.
- Reduction : Subsequent reduction reactions are performed to yield the final product.
Table 1: Summary of Biological Activities
Case Study: Anticonvulsant Activity
In a study exploring the anticonvulsant properties of related compounds, it was found that modifications to the piperidine structure could enhance efficacy against seizure models in rodents. This suggests that this compound could serve as a scaffold for developing new anticonvulsant drugs.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the methyl(piperidin-4-yl)amino moiety into ethanol derivatives?
- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, tert-butyl-protected piperidine intermediates can undergo deprotection followed by reaction with methylaminoethanol derivatives. General Procedure H (as described in ) uses trifluoroacetate salts and coupling agents to synthesize piperidin-4-yl carbamates, which can be adapted for ethanolamine derivatives .
Q. How is 2-[Methyl(piperidin-4-yl)amino]ethanol characterized after synthesis?
- Methodological Answer : Characterization typically includes:
- 1H NMR spectroscopy : Analyze chemical shifts for the piperidine ring protons (δ ~2.1–3.6 ppm) and ethanol backbone (δ ~3.4–4.5 ppm) in deuterated methanol, as demonstrated in for structurally related compounds .
- Mass spectrometry (ESI) : Confirm molecular ion peaks (e.g., [M+H]+) with expected m/z values .
- Chromatographic purity : Use HPLC with UV detection to assess purity (>95%).
Q. What are the primary pharmacological targets for piperidin-4-yl ethanolamine derivatives?
- Methodological Answer : Piperidin-4-yl groups are common in ligands targeting G protein-coupled receptors (GPCRs), such as serotonin receptors (5HT7R). highlights pharmacophore models where piperidine derivatives act as antagonists, suggesting receptor-binding assays and molecular docking as validation tools .
Advanced Research Questions
Q. How can molecular docking studies predict the binding affinity of this compound to serotonin receptors?
- Methodological Answer :
Structure preparation : Optimize the compound’s 3D geometry using software like Gaussian.
Receptor modeling : Use crystal structures of 5HT7R (PDB ID) or homology models.
Docking simulations : Employ AutoDock Vina to assess binding poses and affinity. validated similar derivatives using this approach, identifying critical hydrogen bonds with receptor residues .
Free energy calculations : Apply MM/GBSA to refine binding energy predictions.
Q. How can contradictory data on the compound’s biological activity be resolved?
- Methodological Answer :
- Cross-validation : Replicate assays (e.g., IC50 measurements) across multiple cell lines or in vivo models.
- Structural analysis : Compare substituent effects using analogs (e.g., ’s furan-substituted derivative) to identify activity-determining groups .
- Meta-analysis : Review literature for confounding factors (e.g., pH-dependent stability, as noted in ’s discussion of experimental anomalies) .
Q. What strategies improve the pharmacokinetic stability of this compound?
- Methodological Answer :
- Prodrug modification : Introduce ester or carbamate groups to the ethanol moiety for enhanced bioavailability.
- Cyclization : Convert the ethanolamine chain into oxazolidinone derivatives to reduce metabolic degradation.
- Salt formation : Use hydrochloride salts (as in ) to improve solubility and shelf life .
Q. How does the substitution pattern on the piperidine ring influence receptor selectivity?
- Methodological Answer :
- SAR studies : Synthesize analogs with varying substituents (e.g., fluorination at C3 or C4) and test binding affinity.
- Computational modeling : Compare electrostatic potential maps of substituted vs. unsubstituted piperidine rings to predict interactions (e.g., ’s focus on hydrophobic pockets) .
Properties
IUPAC Name |
2-[methyl(piperidin-4-yl)amino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-10(6-7-11)8-2-4-9-5-3-8/h8-9,11H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIYHWHUFAHROT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864710-80-5 | |
Record name | 2-[methyl(piperidin-4-yl)amino]ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.